REACTION_CXSMILES
|
C([N:8]1[CH2:13][CH2:12][O:11][CH2:10][C@@H:9]1[CH2:14][F:15])C1C=CC=CC=1.C([N:23]1[CH2:29][CH:28]([F:30])[CH2:27][O:26][CH2:25][CH2:24]1)C1C=CC=CC=1>CO.[C].[Pd]>[F:15][CH2:14][C@H:9]1[CH2:10][O:11][CH2:12][CH2:13][NH:8]1.[F:30][CH:28]1[CH2:27][O:26][CH2:25][CH2:24][NH:23][CH2:29]1 |f:3.4|
|
Name
|
crude mixture
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1[C@H](COCC1)CF
|
Name
|
4-benzyl-6-fluoroperhydro-1,4-oxazepine
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
C(C1=CC=CC=C1)N1CCOCC(C1)F
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
CO
|
Name
|
palladium-carbon
|
Quantity
|
200 mg
|
Type
|
catalyst
|
Smiles
|
[C].[Pd]
|
Type
|
CUSTOM
|
Details
|
After 1 hour of stirring
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
palladium-carbon was removed by filtration
|
Type
|
CUSTOM
|
Details
|
the filtrate was evaporated under reduced pressure
|
Type
|
CUSTOM
|
Details
|
The two isomers were separated by column chromatography
|
Reaction Time |
1 h |
Name
|
|
Type
|
product
|
Smiles
|
FC[C@@H]1NCCOC1
|
Name
|
|
Type
|
product
|
Smiles
|
FC1CNCCOC1
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |